(1-Methanesulfinylcyclopropyl)methanamine

Chirality Stereochemistry Drug Discovery

(1‑Methanesulfinylcyclopropyl)methanamine (CAS 1803581‑32‑9) is a cyclopropyl‑bearing primary amine that carries a methanesulfinyl (–S(O)CH3) group at the 1‑position. The sulfoxide sulfur is a stereogenic center, rendering the molecule chiral; the free base is a room‑temperature liquid supplied at ≥95 % purity by Enamine via Sigma‑Aldrich.

Molecular Formula C5H11NOS
Molecular Weight 133.21 g/mol
CAS No. 1803581-32-9
Cat. No. B1381089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methanesulfinylcyclopropyl)methanamine
CAS1803581-32-9
Molecular FormulaC5H11NOS
Molecular Weight133.21 g/mol
Structural Identifiers
SMILESCS(=O)C1(CC1)CN
InChIInChI=1S/C5H11NOS/c1-8(7)5(4-6)2-3-5/h2-4,6H2,1H3
InChIKeyPGQQUVHTCJRCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (1‑Methanesulfinylcyclopropyl)methanamine (CAS 1803581‑32‑9)


(1‑Methanesulfinylcyclopropyl)methanamine (CAS 1803581‑32‑9) is a cyclopropyl‑bearing primary amine that carries a methanesulfinyl (–S(O)CH3) group at the 1‑position [1]. The sulfoxide sulfur is a stereogenic center, rendering the molecule chiral; the free base is a room‑temperature liquid supplied at ≥95 % purity by Enamine via Sigma‑Aldrich . Its calculated partition coefficient (XLogP) is –1.3 and its topological polar surface area (TPSA) is 62.3 Ų [1].

Why (1‑Methanesulfonylcyclopropyl)methanamine or (1‑Methylsulfanylcyclopropyl)methanamine Cannot Substitute (1‑Methanesulfinylcyclopropyl)methanamine


The sulfinyl (–S(O)CH3) group is chemically and stereochemically distinct from both the sulfone (–S(O2)CH3) and the thioether (–SCH3) analogs [1]. The sulfoxide sulfur is a stereogenic center, producing a pair of enantiomers that can display divergent biological activities, whereas the sulfone and sulfide analogues are achiral at sulfur [1]. Additionally, the sulfinyl oxidation state confers a distinct H‑bond acceptor count (3 vs. 4 for sulfone vs. 2 for sulfide), a different dipole moment, and a unique lipophilicity profile (XLogP –1.3 vs. –1.0 for sulfone) [1][2]. These combined electronic, steric, and stereochemical differences mean that replacing the sulfinyl group with a sulfone or sulfide will alter target‑binding geometry, metabolic stability, and physicochemical properties in ways that are not predictable without experimental validation [2].

Quantitative Differentiation Evidence: (1‑Methanesulfinylcyclopropyl)methanamine vs. Sulfone, Sulfide, and Unsubstituted Cyclopropylmethanamine


Chiral Sulfoxide Center: Enantiomeric Pairs Absent in Sulfone and Sulfide Analogs

The target compound contains a sulfoxide group whose sulfur atom is a stereogenic center, yielding a pair of enantiomers [1]. In contrast, the sulfone analog (CAS 1247133‑65‑8) has two equivalent S=O bonds and is achiral at sulfur [2]; the sulfide analog (CAS 1485140‑23‑5) has no oxygen and is also achiral at sulfur [3]. The undefined atom stereocenter count for the target is 1, while it is 0 for both comparators [1][2][3].

Chirality Stereochemistry Drug Discovery

Lipophilicity and Polarity: XLogP –1.3 (Sulfinyl) vs. –1.0 (Sulfone)

The XLogP3‑AA value calculated by PubChem for the target sulfinyl compound is –1.3 [1], whereas the sulfone analog (CAS 1247133‑65‑8) has an XLogP of –1.0 [2]. The more negative logP of the sulfinyl compound indicates a ~2‑fold decrease in octanol/water partition, which can translate into differences in membrane permeability, aqueous solubility, and off‑target binding.

Lipophilicity Permeability ADME

Hydrogen‑Bond Acceptor Count: 3 (Sulfinyl) vs. 4 (Sulfone) vs. 2 (Sulfide)

The sulfinyl group contributes 3 hydrogen‑bond acceptor (HBA) atoms (one S=O oxygen and the sulfur lone pair) [1]. The sulfone analog has 4 HBA (two S=O oxygens) [2], while the sulfide analog has only 2 HBA (sulfur lone pairs) [3]. The intermediate HBA count of the sulfinyl compound enables engagement of hydrogen‑bond donors in a geometry that is distinct from both the bis‑oxygen sulfone and the oxygen‑free sulfide.

Molecular Recognition Pharmacophore Medicinal Chemistry

Physical State and Commercial Availability: Liquid at Ambient, ≥95 % Purity, Storage at 4 °C

The target compound is supplied as a liquid with a minimum purity of 95 % (GC) and requires storage at 4 °C . In contrast, the sulfone analog (CAS 1247133‑65‑8) is typically a solid that is stored sealed under dry conditions at 2–8 °C . The liquid state of the sulfinyl compound facilitates accurate liquid‑handling automation and may simplify formulation into dosing solutions for in vivo studies.

Procurement Formulation Handling

Procurement‑Relevant Application Scenarios for (1‑Methanesulfinylcyclopropyl)methanamine (CAS 1803581‑32‑9)


Enantioselective Lead Optimization Requiring a Chiral Sulfoxide Scaffold

Medicinal chemistry programs that aim to exploit enantioselective target engagement should source the sulfinyl compound rather than the achiral sulfone or sulfide analogs [1]. The stereogenic sulfoxide sulfur (1 undefined stereocenter) enables synthesis and testing of enantiomerically pure or enriched derivatives, which is essential for generating SAR at chiral targets such as kinases, GPCRs, or epigenetic enzymes [1].

Hit‑to‑Lead Campaigns Where Finely Tuned Lipophilicity Is Critical

The computed XLogP of –1.3 for the sulfinyl compound is 0.3 log units more hydrophilic than the sulfone (XLogP –1.0) [2]. When a screening hit series reveals that further reduction of lipophilicity would improve solubility, metabolic stability, or off‑target safety, the sulfinyl building block may offer a pre‑optimized polarity without requiring additional polar substituents [2].

Parallel Library Synthesis with Liquid‑Handling Automation

Because the target compound is a liquid at ambient temperature , it can be directly dispensed by acoustic or tip‑based liquid handlers without pre‑dissolution. This property reduces solvent consumption and eliminates variability introduced by solid‑weighing steps, making it suitable for high‑throughput parallel synthesis of cyclopropylamine‑based libraries .

Pharmacophore Expansion Studies Requiring Intermediate H‑Bond Acceptor Count

With 3 hydrogen‑bond acceptor atoms, the sulfinyl group occupies a unique position between the sulfide (2 HBA) and sulfone (4 HBA) analogs [3]. This intermediate HBA count allows exploration of hydrogen‑bond geometries that cannot be achieved with the two‑oxygen sulfone or the oxygen‑free sulfide, facilitating the design of selective inhibitors where precise H‑bond networks are essential [3].

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